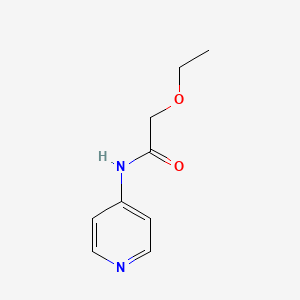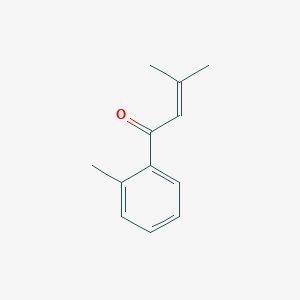![molecular formula C25H31N3O4S3 B15168066 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide CAS No. 606082-91-1](/img/structure/B15168066.png)
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and sulfonamide groups. Common reagents used in these reactions include sulfur, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its applications may include the creation of advanced polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples include:
- 2-arylbenzothiazoles
- Benzo[d]thiazole-2-thiol derivatives
- 1,2,4-benzothiadiazine-1,1-dioxides
Uniqueness
What sets 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide apart is its unique combination of structural features. The presence of both benzothiazole and piperidine rings, along with sulfonamide groups, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
606082-91-1 |
|---|---|
Molecular Formula |
C25H31N3O4S3 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C25H31N3O4S3/c1-18-6-2-3-7-22(18)27-34(29,30)20-10-12-21(13-11-20)35(31,32)28-16-14-19(15-17-28)25-26-23-8-4-5-9-24(23)33-25/h4-5,8-13,18-19,22,27H,2-3,6-7,14-17H2,1H3 |
InChI Key |
CUMDPQZIIIQAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)




![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)

![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)


![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
